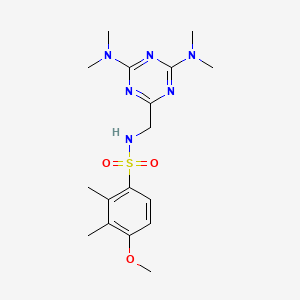
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule. It contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The molecule also contains dimethylamino groups, methoxy groups, and a benzenesulfonamide moiety. These functional groups could potentially give the molecule unique chemical and physical properties.
Molecular Structure Analysis
The structure of a molecule can be determined using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the types of hydrogen and carbon atoms in the molecule . FT-IR spectroscopy can provide information about the functional groups present .Chemical Reactions Analysis
The reactivity of a molecule depends on its structure and the functional groups it contains. For example, the amino groups in a molecule can participate in various reactions, such as condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a molecule can be predicted based on its structure. For example, the presence of polar functional groups can make the molecule soluble in polar solvents .科学的研究の応用
Synthesis and Material Applications
A notable application of derivatives similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is in the synthesis of bi-functional melamine derivatives and their polycondensates. These compounds have been explored for their potential in creating advanced materials through polycondensation reactions, offering insights into the development of novel polymers with specific properties (S. Matsukawa et al., 1980).
Catalysis and Chemical Transformations
Further research delves into the realm of catalytic applications and chemical transformations. For instance, compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide serve as building blocks for the synthesis of novel triazepines, pyrimidines, and azoles. This demonstrates their utility in constructing complex molecules that could have various applications in chemical synthesis and potentially in developing new materials or chemical processes (A. Khodairy et al., 2016).
Environmental and Agricultural Research
In environmental and agricultural research, derivatives of the mentioned compound have been examined for their effects on plant metabolism, specifically how they influence the metabolic processes of isolated soybean leaf cells. Such studies are crucial for understanding the impact of herbicides on plant life, potentially leading to the development of more sustainable agricultural practices (Kriton K. Hatzios et al., 1982).
Nanomaterials and Advanced Technologies
On the front of nanotechnology and materials science, research has highlighted the innovative recovery of nano-structured ceria (CeO2) from complexes formed with benzoxazine dimers, showcasing an application in synthesizing nanoparticles for use in a variety of technological applications, from catalysis to electronics (C. Veranitisagul et al., 2011).
Biochemical Applications and Enzyme Inhibition
The structural motifs of 1,3,5-triazine, akin to those in N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, have been explored for their biochemical activities, including antioxidant properties and enzyme inhibition. Such compounds offer a foundation for developing new therapeutic agents or biochemical tools (Nabih Lolak et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3S/c1-11-12(2)14(9-8-13(11)26-7)27(24,25)18-10-15-19-16(22(3)4)21-17(20-15)23(5)6/h8-9,18H,10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBGKQKVSCFMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid](/img/structure/B2685213.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)
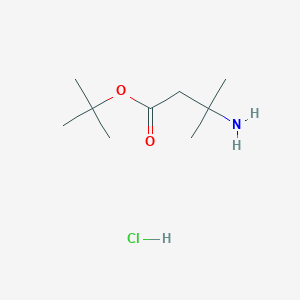
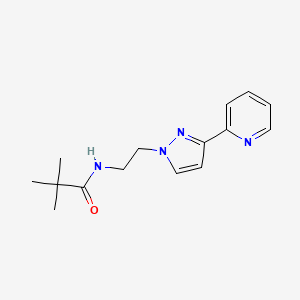
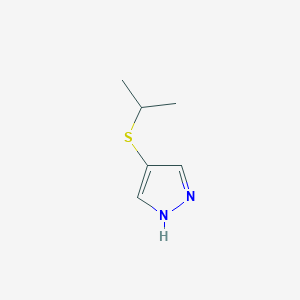

![4-(quinolin-8-yloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2685224.png)
![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride](/img/structure/B2685225.png)
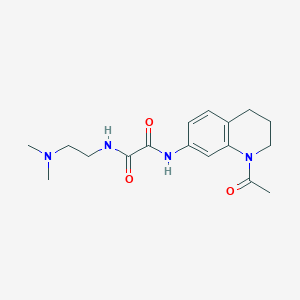
![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)
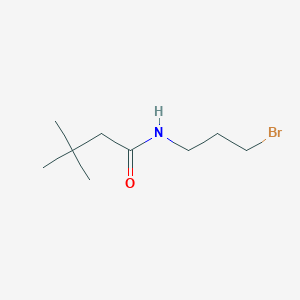
![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)
![3-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-one](/img/structure/B2685232.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzonitrile](/img/structure/B2685234.png)